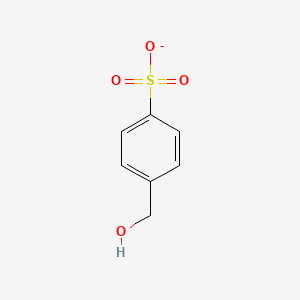

4-(Hydroxymethyl)benzenesulfonate

Description

Contextualization within Benzenesulfonate (B1194179) Chemistry Research

Benzenesulfonic acid and its derivatives, known as benzenesulfonates, are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonic acid functional group. acs.org Research in this area dates back to the 19th century, with initial studies focusing on their synthesis and fundamental chemical properties. Over the years, the scope of benzenesulfonate research has expanded significantly, with applications emerging in diverse fields such as the manufacturing of dyes, detergents, and pharmaceuticals.

4-(Hydroxymethyl)benzenesulfonate is a specific derivative of benzenesulfonic acid, distinguished by the presence of a hydroxymethyl group at the para position of the benzene ring. nih.gov It is the conjugate base of 4-(hydroxymethyl)benzenesulfonic acid. nih.govnih.gov The introduction of this additional functional group imparts unique characteristics to the molecule, opening up new avenues for research and application that differentiate it from simpler benzenesulfonates. For instance, the benzenesulfonic acid group is known to enhance the high-temperature stability of polymers in aqueous solutions. taylorandfrancis.com The sodium salt of this compound is noted for its use in the synthesis of other organic compounds. achemblock.com

Significance of the Hydroxymethyl Moiety in Advanced Organic Synthesis Research

The hydroxymethyl group (–CH2OH) is a fundamental substituent in organic chemistry, consisting of a methylene (B1212753) bridge bonded to a hydroxyl group. wikipedia.org This functional group is central to the field of organic synthesis due to its versatile reactivity. The hydroxyl component allows the group to participate in a wide range of chemical reactions, including oxidation, and the formation of ethers and esters. algoreducation.com This reactivity is crucial for constructing complex molecules from simpler precursors.

In the context of this compound, the hydroxymethyl moiety provides a reactive site for further chemical modifications. ontosight.ai This allows for the synthesis of more complex molecules with tailored properties. For example, the hydroxymethyl group can be a key site for polymerization reactions, leading to the formation of novel polymers and resins with specific functional groups. ontosight.aiontosight.ai The ability to introduce a hydroxymethyl group into a molecule is a significant step in many synthetic pathways. acs.org The stereochemical configuration of the hydroxymethyl group can also be critical, as demonstrated in the synthesis of complex natural products. rsc.org

Overview of Contemporary Academic Research Trajectories for this compound

Current academic research on this compound and its related compounds is exploring several promising directions. One major area of investigation is its application in materials science. Researchers are examining its use as a monomer or a modifying agent in the synthesis of new polymers. ontosight.aiontosight.ai The resulting materials could have applications in areas such as water treatment, where the sulfonic acid groups can act as cation exchange sites, or in the development of advanced coatings and adhesives. ontosight.ai

In the field of medicinal chemistry, while sulfonamides have traditionally been more popular, there is growing interest in the potential biological activities of sulfonate derivatives. nih.gov The presence of both a sulfonic acid and a hydroxymethyl group in this compound makes it an interesting scaffold for the design of new therapeutic agents. ontosight.ai For example, some benzenesulfonate derivatives have shown potential as anticancer agents. nih.gov Furthermore, related compounds like 4-(hydroxymethyl)benzenesulfonamide (B106829) are being studied for their potential as carbonic anhydrase inhibitors. a2bchem.comuni.lu

Another significant research trajectory involves the catalytic applications of benzenesulfonate derivatives. The acidic nature of the sulfonic acid group makes these compounds and their polymers potential acid catalysts in various organic reactions. Research is ongoing to develop new catalytic systems based on these structures for more efficient and environmentally friendly chemical processes.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H7O4S- |

|---|---|

Poids moléculaire |

187.2 g/mol |

Nom IUPAC |

4-(hydroxymethyl)benzenesulfonate |

InChI |

InChI=1S/C7H8O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)/p-1 |

Clé InChI |

VVQVMHASNBSOOC-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1CO)S(=O)(=O)[O-] |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies and Reaction Pathways for 4 Hydroxymethyl Benzenesulfonate

Elucidating Synthetic Routes to 4-(Hydroxymethyl)benzenesulfonate and its Precursors

The synthesis of this compound can be approached through several strategic pathways, often involving the sulfonation of a suitable precursor or the modification of a pre-sulfonated aromatic ring. A common precursor is 4-(hydroxymethyl)benzenesulfonic acid, of which this compound is the conjugate base. nih.govnih.gov The acid itself can be synthesized, and its subsequent deprotonation yields the desired sulfonate.

One of the foundational precursors for related sulfonated aromatic compounds is 4-hydroxybenzenesulfonic acid. chemicalbook.com A classical synthesis for this precursor involves the sulfonation of phenol (B47542) with sulfuric acid at elevated temperatures. chemicalbook.com Specifically, phenol is heated with 96% sulfuric acid to 50°C, followed by the addition of more sulfuric acid and heating at 110°C for 5-6 hours. chemicalbook.com This process yields 4-hydroxybenzenesulfonic acid with a high yield of 95%. chemicalbook.com While this synthesis is for a related compound, the principles of electrophilic aromatic sulfonation are fundamental and can be adapted for the synthesis of this compound from p-xylene (B151628) or other suitable starting materials.

Another key precursor in the synthesis of related sulfonamides is 4-(hydroxymethyl)benzenesulfonamide (B106829). ontosight.ainih.gov This compound consists of a benzene (B151609) ring substituted with a hydroxymethyl group and a sulfonamide group at the para position. ontosight.ai The synthesis of this and related sulfonamides often serves as a basis for developing synthetic routes to other sulfonated compounds.

The following table provides a summary of key precursors for the synthesis of this compound and related compounds.

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Synthetic Relevance |

| 4-(Hydroxymethyl)benzenesulfonic acid | C₇H₈O₄S | 188.20 | Direct precursor to this compound through deprotonation. nih.gov |

| 4-Hydroxybenzenesulfonic acid | C₆H₆O₄S | 174.17 | A foundational precursor in the synthesis of sulfonated phenols, illustrating the sulfonation process. chemicalbook.com |

| 4-(Hydroxymethyl)benzenesulfonamide | C₇H₉NO₃S | 187.22 | A key intermediate in the synthesis of related sulfonated compounds. nih.gov |

Exploration of Catalytic Approaches in this compound Synthesis

Catalytic methods play a crucial role in enhancing the efficiency and selectivity of organic syntheses. In the context of synthesizing this compound and its derivatives, various catalytic systems are employed. For instance, the synthesis of 1,5-disubstituted imidazoles, a class of heterocyclic compounds, has been achieved on a polymeric support using a base-promoted 1,3-dipolar cycloaddition reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with immobilized imines. nih.gov This reaction highlights the use of a base catalyst in conjunction with a solid support to facilitate the synthesis.

In the synthesis of 2H-benzo[b] nih.govnrel.govoxazines, cesium carbonate (Cs₂CO₃) has been utilized as a base catalyst in one-pot multicomponent reactions. arkat-usa.org This approach has proven effective for both conventional heating and microwave-assisted methods, with the catalyst being essential for the reaction to proceed. arkat-usa.org

The following table summarizes catalytic approaches used in the synthesis of related compounds.

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Base Catalyst (e.g., K₂CO₃) | 1,3-Dipolar Cycloaddition | p-Toluenesulfonylmethyl isocyanide, Immobilized Imines | Facilitates the formation of 1,5-disubstituted imidazoles on a solid support. nih.gov |

| Cesium Carbonate (Cs₂CO₃) | One-pot Multicomponent Reaction | Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromides | Enables the synthesis of 2H-benzo[b] nih.govnrel.govoxazines with improved yields and easier work-up. arkat-usa.org |

Investigations into Microwave-Assisted Synthetic Techniques for this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and cleaner reactions. arkat-usa.org This technology has been successfully applied to the synthesis of various heterocyclic compounds and derivatives.

For example, the synthesis of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide and polymer-bound imines has been effectively carried out under microwave irradiation. nih.gov Similarly, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has been achieved using microwave irradiation, offering a more efficient alternative to conventional heating methods. nih.gov In the synthesis of 2H-benzo[b] nih.govnrel.govoxazines, microwave assistance not only reduced the reaction time from hours to minutes but also led to increased yields and fewer byproducts. arkat-usa.org

A comparative study on the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones demonstrated that microwave irradiation significantly accelerated the reaction, with one reaction being completed in just 6 minutes in ethanol (B145695), and another in a solventless system. arkat-usa.org These examples underscore the potential of microwave-assisted synthesis for the efficient production of this compound and its derivatives.

The following table compares conventional and microwave-assisted synthesis for related compounds.

| Compound Class | Conventional Method | Microwave-Assisted Method | Reference |

| 1,5-Disubstituted Imidazoles | Longer reaction times | Significantly reduced reaction times, excellent yields, and high purity | nih.gov |

| 4-(2-Substituted hydrazinyl)benzenesulfonamides | Conventional heating | Microwave irradiation | nih.gov |

| 2H-Benzo[b] nih.govnrel.govoxazines | Hours to complete, lower yields | Minutes to complete, higher yields, fewer byproducts | arkat-usa.org |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | Longer reaction times | 6 minutes in ethanol or solventless | arkat-usa.org |

Biocatalytic Synthesis and Enzymatic Pathways to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their high specificity, can catalyze reactions under mild conditions, leading to products with high purity. The degradation of aromatic sulfonates by microorganisms provides insights into potential biocatalytic pathways for the synthesis or modification of compounds like this compound.

For instance, Alcaligenes sp. strain O-1 can utilize benzenesulfonate (B1194179) as a sole carbon source. uni-konstanz.de The degradation pathway involves a dioxygenase that catalyzes the conversion of benzenesulfonate to catechol, with the release of sulfite (B76179). uni-konstanz.de This initial step is dependent on NAD(P)H. uni-konstanz.de Similarly, 4-toluenesulfonate is converted to 4-methylcatechol. uni-konstanz.de These pathways demonstrate the enzymatic cleavage of the carbon-sulfur bond, a key transformation that could potentially be reversed or modified for synthetic purposes.

In the context of producing chiral alcohols, ketoreductases (KREDs) are widely used in industry. nih.gov These enzymes can reduce ketones to their corresponding alcohols with high stereoselectivity. While not directly applied to this compound in the provided literature, the principle of using KREDs for the reduction of a carbonyl group could be a viable strategy if a suitable keto-sulfonate precursor were available.

Furthermore, cytochrome P450 monooxygenases are known for their ability to perform regio- and stereoselective hydroxylations of various substrates. nih.gov This class of enzymes could potentially be engineered to hydroxylate a methyl group on a benzenesulfonate ring, providing a direct biocatalytic route to this compound from a precursor like p-toluenesulfonate.

The following table highlights key enzymes and their potential relevance to the synthesis of this compound.

| Enzyme Class | Reaction Type | Potential Application in this compound Synthesis |

| Dioxygenases | C-S bond cleavage, hydroxylation | Cleavage of the sulfonate group or hydroxylation of the aromatic ring. uni-konstanz.de |

| Ketoreductases (KREDs) | Ketone reduction | Reduction of a keto-sulfonate precursor to a hydroxymethyl group. nih.gov |

| Cytochrome P450 Monooxygenases | Hydroxylation | Direct hydroxylation of a methyl group on a benzenesulfonate precursor. nih.gov |

Research on Derivatization Strategies and Analogue Synthesis

The derivatization of this compound and the synthesis of its analogues are crucial for exploring the structure-activity relationships of this class of compounds. Modifications can be targeted at the hydroxymethyl group or the aromatic ring, leading to a diverse range of new molecules.

Functionalization of the Hydroxymethyl Group in this compound

The hydroxymethyl group in this compound is a prime site for functionalization. This alcohol moiety can undergo a variety of reactions to introduce new functional groups, thereby altering the physicochemical properties and potential biological activity of the molecule.

One common derivatization strategy for hydroxyl groups is esterification. For instance, in the analysis of 4-hydroxybenzoates, derivatization with sulfonyl chlorides is used to enhance their detection in mass spectrometry. researchgate.net While this is an analytical technique, the underlying chemistry of reacting a hydroxyl group with a sulfonyl chloride to form a sulfonate ester is a well-established synthetic transformation. This principle could be applied to the hydroxymethyl group of this compound to create a range of sulfonate ester derivatives.

Another approach is the conversion of the hydroxyl group to other functionalities. For example, in the synthesis of 4-(hydroxymethyl)tetrahydro- and 4-(hydroxymethyl)benzopsoralen, the hydroxymethyl group is a key feature of the final products, which exhibit biological activity. nih.gov The synthesis of these molecules implies the stability and compatibility of the hydroxymethyl group during the construction of the larger molecular framework.

Modifications of the Aromatic Ring in this compound Derivatives

The synthesis of various benzene derivatives with aromatic substituents has been explored, providing a toolbox of reactions for modifying the aromatic core. wipo.int These methods could be adapted to introduce a range of functional groups, such as nitro, cyano, or additional alkyl or aryl groups, onto the aromatic ring of this compound or its precursors.

Furthermore, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrates the modification of a sulfonated benzene ring. nih.gov In this case, a hydrazinyl group is introduced, which is then further substituted. This highlights a strategy where a functional group on the ring is used as a handle for further derivatization.

Advanced Spectroscopic and Structural Research Techniques for 4 Hydroxymethyl Benzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(hydroxymethyl)benzenesulfonate, providing detailed information about the carbon-hydrogen framework at the atomic level.

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like D₂O are detailed below. These predictions are based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 7.7 | 144 |

| C2-H / C6-H | 7.8 | 129 |

| C3-H / C5-H | 7.5 | 126 |

| C4 | - | 142 |

| C7-H₂ | 4.7 | 63 |

Note: The table presents predicted values. Actual experimental values may vary based on solvent and other conditions.

While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY (¹H-¹H Correlation): This experiment would reveal scalar coupling between adjacent protons. For instance, it would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions.

HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates protons directly attached to carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (B1212753) (-CH₂) proton signal to its carbon.

HMBC (¹H-¹³C Long-Range Correlation): This technique reveals couplings between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular structure. For example, HMBC would show a correlation from the methylene protons (H7) to the aromatic carbon C4, confirming the attachment of the hydroxymethyl group to the ring.

The physical and chemical properties of a compound can be significantly influenced by its solid-state form, including the existence of different crystal polymorphs. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful tool for their differentiation. fsu.edujeol.com

In ssNMR, the chemical shift of a nucleus is highly sensitive to its local electronic environment within the crystal lattice. If this compound exists in different polymorphic forms, the distinct packing arrangements and intermolecular interactions in each form would result in measurably different ¹³C chemical shifts. jeol.comrsc.org This allows ssNMR to serve as a spectral fingerprint for each solid form, enabling the identification and quantification of polymorphs in bulk samples or formulated products. fsu.edu

Mass Spectrometry (MS) Methodologies for Mechanistic Insight

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound and for gaining insight into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental for confirming its elemental composition. For the this compound anion, the calculated monoisotopic mass is 187.00650487 Da. nih.gov HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula, C₇H₇O₄S⁻, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information. chemrxiv.org For the this compound anion ([M-H]⁻), characteristic fragmentation pathways for sulfonate-containing compounds would be expected.

Common fragmentation patterns for aromatic sulfonates involve the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). aaqr.orgnih.gov The analysis of these fragments helps to confirm the presence and connectivity of the sulfonate group and the benzyl (B1604629) alcohol moiety.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment m/z |

| 187.01 | [C₇H₇O₄S]⁻ | - | 187.01 |

| 187.01 | [C₇H₇O]⁻ | SO₃ | 107.05 |

| 187.01 | [HSO₃]⁻ | C₇H₆O | 80.96 |

The fragmentation pathway often involves the loss of sulfur trioxide (SO₃, 80 Da), leading to the formation of a 4-hydroxybenzyl anion fragment at m/z 107. Another possibility is the formation of the bisulfite anion (HSO₃⁻) at m/z 81.

Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule's functional groups. nih.gov These techniques are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound. scispace.com

The key functional groups—hydroxyl (-OH), sulfonate (-SO₃⁻), and the substituted aromatic ring—give rise to characteristic absorption or scattering bands in the spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-O-H) | O-H Stretch | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Series of sharp bands. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp bands. |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 850 | Strong band characteristic of 1,4-disubstitution. |

| Sulfonate (S=O) | Asymmetric Stretch | 1170 - 1250 | Strong intensity band. |

| Sulfonate (S=O) | Symmetric Stretch | 1030 - 1070 | Strong intensity band. |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium intensity bands. |

The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. In the solid state or in polar solvents, this band is typically broad and shifted to a lower frequency compared to a non-hydrogen-bonded hydroxyl group, providing direct evidence of intermolecular interactions. rsc.org Similarly, the frequencies of the S=O stretching vibrations can also be perturbed by strong intermolecular forces. Raman spectroscopy, which is highly sensitive to symmetric vibrations and less susceptible to interference from water, can provide complementary information, particularly for the vibrations of the aromatic ring and the sulfonate group. researchgate.netnih.gov

Probing Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, featuring both a hydroxyl (-OH) and a sulfonate (-SO3-) group, allows for the formation of intricate hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's physical and chemical properties.

Detailed Research Findings:

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for investigating hydrogen bonding. In studies of related phenolic compounds, the stretching frequency of the hydroxyl group, ν(OH), is particularly sensitive to its hydrogen-bonding environment. The relative frequency shift in different solvents can provide insights into the enthalpy of solute-solvent association rsc.org. For aromatic sulfonamides, NH-π interactions have been identified, demonstrating the capacity of aromatic rings to stabilize sulfonamide groups through space shimadzu.com. Theoretical studies on ortho-substituted benzenesulfonic acids have shown that intramolecular hydrogen bonds can significantly impact the compound's acidity mdpi.com.

In the context of this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group can act as acceptors. This can lead to the formation of both intramolecular and intermolecular hydrogen bonds. The specific nature of these interactions can be further elucidated by analyzing the vibrational modes of the sulfonate group.

Interactive Data Table: Vibrational Frequencies Associated with Hydrogen Bonding

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Influence of Hydrogen Bonding |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broadening and shift to lower frequency |

| Sulfonate (-SO₃⁻) | S-O Stretch | 1030 - 1080 (symmetric), 1200 - 1280 (asymmetric) | Shifts in frequency and changes in peak shape |

In-Situ Reaction Monitoring via Vibrational Spectroscopy

Real-time monitoring of chemical reactions provides invaluable information about reaction kinetics, mechanisms, and the formation of intermediates. In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) for this purpose.

Detailed Research Findings:

The synthesis of sulfonated aromatic compounds can be effectively monitored using in-situ ATR-FTIR. This technique allows for the tracking of reactant consumption and product formation by observing changes in the characteristic infrared absorption bands of the functional groups involved mdpi.comrsc.org. For instance, the progress of a sulfonation reaction can be followed by monitoring the appearance of the symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfonate group, as well as the disappearance of bands associated with the starting materials rsc.org.

The application of in-situ ATR-FTIR in monitoring the synthesis of 3-amino-4-amino-oxime furazan has demonstrated its utility in elucidating reaction mechanisms by identifying reactants, intermediates, and products through their unique spectral signatures rsc.org. This approach can be directly applied to the synthesis of this compound to optimize reaction conditions and ensure product quality.

Interactive Data Table: Key Infrared Bands for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C-H (aromatic) | C-H Stretch | 3000 - 3100 | Monitor changes in the aromatic ring substitution |

| O-H (alcohol) | O-H Stretch | 3200 - 3600 | Monitor the hydroxymethyl group |

| S-O (sulfonate) | Asymmetric Stretch | 1200 - 1280 | Track the formation of the sulfonate group |

| S-O (sulfonate) | Symmetric Stretch | 1030 - 1080 | Confirm the presence of the sulfonate group |

X-ray Diffraction and Crystallography Research for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD provide detailed information about the crystal structure, phase purity, and material characteristics of this compound.

Single-Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Detailed Research Findings:

While a specific single-crystal X-ray structure of this compound was not found in the reviewed literature, the principles of SC-XRD are well-established for determining the structures of metal-organic complexes and other crystalline materials nih.gov. For related compounds, such as metal complexes of benzylimidazole, SC-XRD has been instrumental in confirming their molecular structures and understanding the coordination environment of the metal centers nih.gov. The technique is also crucial for elucidating the packing of molecules in the crystal and identifying hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

The analysis of a tetranuclear organotin(IV) complex derived from a related benzenesulfonic acid derivative showcases the power of SC-XRD in characterizing complex molecular architectures researchgate.net. Such studies would be invaluable for understanding the coordination chemistry of this compound with various metal ions.

Powder X-ray Diffraction for Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases, determination of phase purity, and characterization of polycrystalline materials.

Detailed Research Findings:

A powder XRD study has been conducted on sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), a closely related compound researchgate.net. The powder XRD pattern was used to determine the lattice parameters of the crystal researchgate.net. The diffraction peaks were indexed, providing a characteristic fingerprint for this specific crystalline phase researchgate.net. In pharmaceutical applications, PXRD is routinely used to identify different polymorphic forms of a drug substance, which can have significant implications for its physical and chemical properties researchgate.net. The technique can also be used to assess the crystallinity of a sample and to detect the presence of any amorphous content.

Interactive Data Table: Powder X-ray Diffraction Data for Sodium 4-Hydroxybenzenesulfonate Dihydrate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 100 |

| 20.5 | 4.33 | 45 |

| 25.2 | 3.53 | 30 |

| 31.8 | 2.81 | 55 |

| 45.5 | 1.99 | 25 |

Note: Data is representative and based on patterns for similar compounds.

Chromatographic Separation and Advanced Detection Methodologies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation, identification, and quantification of this compound. The choice of chromatographic mode and detection method is critical for achieving the desired selectivity and sensitivity.

Detailed Research Findings:

Reversed-phase ion-pair chromatography is a widely used technique for the separation of ionic compounds like aromatic sulfonates researchgate.netchromatographyonline.com. In this method, an ion-pairing agent, such as a quaternary ammonium salt for anionic analytes, is added to the mobile phase to form a neutral ion pair with the analyte. This allows for the retention of the otherwise poorly retained ionic compound on a nonpolar stationary phase. The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing agent and the organic modifier content in the mobile phase thermofisher.com.

For detection, UV-Vis spectroscopy is commonly employed, as the aromatic ring of this compound exhibits strong UV absorbance analytice.comwaters.com. More advanced detection is achieved by coupling HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) nih.gov. LC-MS/MS offers high sensitivity and selectivity, enabling the confident identification and quantification of the target analyte, even at low concentrations in complex matrices nih.gov. The use of electrospray ionization (ESI) in negative ion mode is particularly suitable for the analysis of sulfonated compounds nih.gov.

Interactive Data Table: Chromatographic and Detection Parameters for the Analysis of Aromatic Sulfonates

| Parameter | Description | Typical Values/Conditions |

| Chromatography Mode | Reversed-Phase Ion-Pair Chromatography | C18 or C8 stationary phase |

| Mobile Phase | Aqueous buffer with organic modifier and ion-pairing agent | Acetonitrile or Methanol (B129727); Tetrabutylammonium salts |

| Detection | UV-Vis Spectroscopy | 220-280 nm |

| Advanced Detection | LC-MS/MS with Electrospray Ionization (ESI) | Negative ion mode for sulfonate detection |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the distribution of electrons within the molecule and how this electronic structure dictates its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to predict the properties of aromatic sulfonates and related derivatives. nih.govmdpi.com

Molecular Geometry: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVQZ, can accurately predict the equilibrium geometry of this compound. nih.govmdpi.com These calculations determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The results would be expected to show a planar benzene (B151609) ring with the sulfonate and hydroxymethyl groups attached. The geometry around the sulfur atom in the sulfonate group is predicted to be tetrahedral.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value Range | Description |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | Typical length for an aromatic carbon-carbon bond. |

| C-S Bond Length | ~1.77 Å | The length of the bond connecting the benzene ring to the sulfur atom. |

| S-O Bond Length | ~1.45 Å | The length of the bonds between sulfur and oxygen in the sulfonate group. |

| C-O Bond Length | ~1.43 Å | The length of the bond in the hydroxymethyl group. |

| O-S-O Bond Angle | ~113° | The angle between the oxygen atoms in the sulfonate group. |

| C-S-O Bond Angle | ~105° | The angle between the ring carbon, sulfur, and an oxygen atom. |

Spectroscopic Parameters: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of bonds. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign spectral peaks to specific molecular motions.

Reactivity Descriptors: DFT provides valuable insights into chemical reactivity through the calculation of various electronic descriptors. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) regions, such as around the oxygen atoms of the sulfonate and hydroxyl groups, and electron-poor (electrophilic) regions.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Electronegativity (χ) | The negative of the chemical potential. | A measure of the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. | Quantifies the electrophilic nature of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on the principles of quantum mechanics without the use of experimental data for parametrization. These methods, while more computationally demanding than DFT, can offer higher accuracy for certain properties.

Common ab initio techniques include Hartree-Fock (HF) theory, which is the simplest ab initio method, and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. rsc.org These methods are particularly useful for obtaining a precise description of electron correlation effects, which are crucial for accurately modeling non-covalent interactions and reaction energy barriers. rsc.orgnih.gov For a molecule like this compound, ab initio calculations could be used to refine the electronic structure, calculate highly accurate interaction energies with other molecules, and investigate the potential energy surface for conformational changes, such as the rotation around the C-S bond. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a pre-defined force field.

The this compound anion has several rotatable bonds, primarily the C-S bond and the bonds within the hydroxymethyl group. Rotation around these bonds gives rise to different spatial arrangements, or conformations. MD simulations can explore this conformational landscape by simulating the molecule's motion over nanoseconds or longer. researchgate.netnih.gov

In a simulated aqueous environment, for example, the simulations would track how the molecule tumbles and flexes, revealing the most stable and frequently occurring conformations. This is influenced by the interactions between the sulfonate and hydroxymethyl groups with the surrounding water molecules. The results can be analyzed to determine the relative populations of different conformers and the energy barriers for converting between them, providing a picture of the molecule's flexibility and shape in solution. rsc.org

MD simulations are exceptionally well-suited for studying the non-covalent interactions between a solute and its environment. nih.govrsc.orgresearchgate.net For this compound in water, simulations can detail the intricate hydrogen bonding network that forms between the molecule and the solvent. researchgate.net

The negatively charged oxygen atoms of the sulfonate group and the oxygen of the hydroxyl group are strong hydrogen bond acceptors, while the hydrogen of the hydroxyl group is a hydrogen bond donor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which show the probability of finding a water molecule at a certain distance from these functional groups. The strength and lifetime of these hydrogen bonds can also be determined. Such simulations are crucial for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system. researchgate.netmdpi.com

Table 3: Potential Intermolecular Interactions of this compound in Aqueous Solution

| Interaction Type | Interacting Groups | Description | Significance |

| Ion-Dipole | Sulfonate group (SO₃⁻) and Water (H₂O) | Strong electrostatic attraction between the negative charge on the sulfonate group and the partial positive charge on the hydrogen atoms of water. | A primary driver of solubility in polar solvents like water. |

| Hydrogen Bonding | Sulfonate Oxygens and Water Hydrogens | The sulfonate oxygens act as strong hydrogen bond acceptors. | Contributes significantly to the hydration shell and solubility. |

| Hydrogen Bonding | Hydroxyl Group (-OH) and Water | The hydroxyl oxygen is a hydrogen bond acceptor, and the hydroxyl hydrogen is a hydrogen bond donor. | Allows the molecule to integrate into the hydrogen bond network of water. |

| π-Interactions | Benzene Ring and other molecules | The electron-rich π-system of the benzene ring can interact with cations (cation-π) or other aromatic rings (π-π stacking). nih.govrsc.org | Important for interactions with other aromatic molecules or charged species. |

Prediction of Structure-Reactivity Relationships and Reaction Pathways

A key goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By combining insights from both quantum mechanics and molecular dynamics, a detailed picture of reactivity can be constructed. nih.govchemrxiv.org

The electronic reactivity descriptors from DFT calculations (see Section 4.1.1) provide the initial clues. researchgate.net For example, the MEP map of this compound would highlight the oxygen atoms as the most likely sites for interaction with electrophiles or cations. Conversely, the regions near the aromatic protons would be more susceptible to attack by strong nucleophiles.

Furthermore, computational methods can be used to model entire reaction pathways. numberanalytics.commasterorganicchemistry.com For instance, the desulfonation of an aromatic sulfonic acid can be investigated by calculating the energy profile of the reaction. numberanalytics.com This involves identifying the structure and energy of the starting materials, the products, and, most importantly, the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov By comparing the activation energies for different possible reaction mechanisms, chemists can predict which pathway is most favorable under given conditions. nih.gov

Theoretical and Computational Studies on 4 Hydroxymethyl Benzenesulfonate

Theoretical and Computational Insights

While direct computational studies specifically targeting the reaction mechanisms of 4-(hydroxymethyl)benzenesulfonate are not extensively documented in publicly available literature, valuable insights can be gleaned from theoretical investigations into related molecules and reaction types. By examining computational studies on the core functional groups of this compound—the hydroxymethyl group attached to a benzene (B151609) ring and the sulfonate group—we can infer plausible reaction pathways and their energetic profiles. Key reactions of interest include the esterification of the sulfonic acid group and the oxidation of the benzylic alcohol group.

Esterification of Arenesulfonic Acids: A Model for this compound Reactivity

A pertinent example is the density functional theory (DFT) study on the esterification reaction between benzenesulfonic acid and methanol (B129727). rsc.orgresearchgate.net This study provides a foundational understanding of the potential mechanisms involved in reactions at the sulfonate group of this compound. The investigation explored four different mechanistic pathways for the formation of a sulfonate ester, a reaction analogous to what would occur if the hydroxyl group of another molecule were to react with the sulfonic acid precursor of this compound, or if the hydroxymethyl group of the compound itself were to react intermolecularly or with another sulfonic acid molecule.

The computational results, obtained at the B3LYP/aug-cc-pVTZ level of theory, indicated that mechanisms involving a pentacoordinate sulfur intermediate are energetically unfavorable. rsc.orgresearchgate.net Instead, two more plausible pathways were identified: an SN1-type mechanism proceeding through a sulfonylium cation intermediate and an SN2-type mechanism.

The SN1 pathway was found to have a low activation barrier. rsc.org This mechanism involves the initial protonation of the sulfonic acid, followed by the loss of water to form a highly reactive sulfonylium cation. This cation is then attacked by the alcohol (in the model case, methanol) to form the final ester product.

The SN2 pathway , which involves the protonated alcohol acting as the alkylating agent, was also found to be a viable route with a moderate activation barrier. rsc.org In this pathway, the alcohol is first protonated, and then the sulfonic acid anion attacks the carbon of the protonated alcohol, displacing a water molecule.

These findings suggest that reactions involving the sulfonate group of this compound likely proceed through either an SN1 or SN2 mechanism, with the specific pathway potentially being influenced by the reaction conditions and the nature of the other reactants. The calculated energetic barriers for the model system of benzenesulfonic acid and methanol provide a useful, albeit approximate, guide to the feasibility of similar reactions involving this compound.

Table 1: Calculated Activation Barriers for the Esterification of Benzenesulfonic Acid with Methanol

| Mechanistic Pathway | Key Intermediate | Relative Activation Barrier | Plausibility |

| Neutral Ad-E | Pentacoordinate sulfur species | Very High | Unlikely |

| Acid-Catalyzed Ad-E | Protonated pentacoordinate sulfur intermediate | Very High | Unlikely |

| SN1 | Sulfonylium cation | Low | Plausible |

| SN2 | Protonated methanol | Moderate | Plausible |

Data sourced from a DFT study on the benzenesulfonic acid + methanol esterification reaction. rsc.orgresearchgate.net The terms "Low," "Moderate," and "Very High" are qualitative descriptions of the calculated energy barriers.

Oxidation of the Benzylic Alcohol Group: Insights from Model Systems

The hydroxymethyl group of this compound is a primary benzylic alcohol. The oxidation of benzylic alcohols to the corresponding aldehydes and carboxylic acids is a fundamental transformation in organic synthesis, and computational studies on these reactions can illuminate the likely mechanisms for the oxidation of this compound.

Computational and experimental studies on the oxidation of benzyl (B1604629) alcohol using various catalysts have provided detailed mechanistic insights. For instance, DFT calculations have been employed to understand the adsorption of reactants and products on catalyst surfaces and to elucidate the reaction pathways. nih.govresearchgate.net These studies often focus on the cleavage of the C-H and O-H bonds of the alcohol. One study on the oxidation of substituted benzyl alcohols suggested a mechanism involving an almost synchronous cleavage of the α-C–H and O-H bonds. rsc.org

While specific DFT studies on the oxidation of this compound are lacking, the principles derived from the study of benzyl alcohol oxidation are transferable. The presence of the electron-withdrawing sulfonate group at the para position would likely influence the electronic properties of the benzene ring and the benzylic position, which in turn could affect the energetics of the oxidation reaction. Theoretical calculations would be invaluable in quantifying this electronic effect and predicting how it modulates the activation barriers for different oxidation mechanisms.

Enzymatic Sulfation: A Biologically Relevant Reaction

In a biological context, the hydroxymethyl group of a molecule like this compound could be a substrate for sulfotransferases. While not a computational study, research on the sulfation of benzylic alcohols catalyzed by aryl sulfotransferase IV has shown that the efficiency of this enzymatic reaction is influenced by the molecular properties of the alcohol. nih.gov This highlights another class of reactions that this compound could undergo, and computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) could be powerfully applied to elucidate the binding modes and reaction mechanisms within the enzyme's active site.

Environmental Transformations and Biogeochemical Cycling Research of 4 Hydroxymethyl Benzenesulfonate Excluding Ecotoxicity

Microbial Degradation Pathways and Enzyme Systems

The biodegradation of aromatic sulfonates is a key process in their removal from the environment. Bacteria have evolved sophisticated enzymatic systems to cleave the stable carbon-sulfur bond and mineralize the aromatic ring.

Identification of Novel Microbial Strains for Biodegradation

While specific microbial strains that utilize 4-(hydroxymethyl)benzenesulfonate as a sole carbon and sulfur source have not been extensively reported, numerous bacteria capable of degrading the closely related compound p-toluenesulfonate (p-TSA) have been isolated and characterized. These organisms are strong candidates for the biodegradation of 4-HMBS, as 4-HMBS itself is a key intermediate in the degradation pathway of p-TSA by some bacteria. oup.commicrobiologyresearch.org

Prominent among these are strains of Pseudomonas and Comamonas. Comamonas testosteroni T-2 has been shown to completely mineralize p-TSA, utilizing it as the sole source of carbon, sulfur, and energy. microbiologyresearch.org Similarly, strains of Pseudomonas putida can degrade benzenesulfonic and p-toluenesulfonic acids. researchgate.net A Pseudomonas sp. designated as strain PTSA, isolated from activated sludge, was found to utilize p-toluenesulphonamide, a compound that is metabolized through 4-hydroxymethylbenzenesulphonamide, an analogue of 4-HMBS. oup.comnih.gov

These findings suggest that the metabolic capability to transform the key structural elements of 4-HMBS is present in diverse microbial genera commonly found in soil and water environments.

Table 1: Microbial Strains with Demonstrated Degradation Capability for Structurally Related Aromatic Sulfonates

| Microbial Strain | Degraded Compound | Key Findings |

| Comamonas testosteroni T-2 | p-Toluenesulfonate (p-TSA) | Complete mineralization; degradation proceeds via side-chain oxidation, with 4-HMBS (p-sulfobenzyl alcohol) as an intermediate. microbiologyresearch.org |

| Pseudomonas putida BS1331 | p-Toluenesulfonate (p-TSA) | Desulfonation is the initial step, leading to the formation of 4-methylcatechol. researchgate.net |

| Pseudomonas sp. strain PTSA | p-Toluenesulphonamide | Degradation occurs via oxidation of the methyl group, forming 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide. oup.comnih.gov |

Elucidation of Enzymatic Degradation Mechanisms of the Sulfonate and Hydroxymethyl Groups

The enzymatic breakdown of 4-HMBS can be inferred from the well-characterized degradation pathway of p-TSA in Comamonas testosteroni T-2. microbiologyresearch.org In this pathway, the transformation of the methyl group and the subsequent desulfonation involve a series of specific enzymatic reactions.

Degradation of the Hydroxymethyl Group: The degradation of p-TSA is initiated by the oxidation of the methyl side-chain. This process occurs in three steps, with 4-HMBS (referred to as p-sulfobenzyl alcohol in the study) being the first intermediate:

Hydroxylation: The methyl group of p-TSA is oxidized to a primary alcohol, forming this compound. This reaction is catalyzed by a monooxygenase that requires NAD(P)H and molecular oxygen. microbiologyresearch.org

Dehydrogenation to Aldehyde: The hydroxymethyl group of 4-HMBS is then oxidized to an aldehyde, forming p-sulfobenzaldehyde. This step is catalyzed by an NAD+-dependent dehydrogenase. microbiologyresearch.org

Dehydrogenation to Carboxylate: The aldehyde is further oxidized to a carboxylate, yielding p-sulfobenzoate (PSB), in a reaction dependent on NAD(P)+. microbiologyresearch.org

Degradation of the Sulfonate Group (Desulfonation): Once p-sulfobenzoate is formed, the sulfonate group is removed. The desulfonation of PSB is catalyzed by a dioxygenase, which requires NAD(P)H and O2. This enzymatic attack results in the formation of protocatechuic acid and the release of the sulfur as sulfite (B76179) (SO3^2-), which is subsequently oxidized to sulfate (B86663) (SO4^2-). microbiologyresearch.org The protocatechuic acid then enters central metabolism via ring cleavage by a protocatechuate 4,5-dioxygenase. microbiologyresearch.org

An alternative pathway observed in Pseudomonas putida involves desulfonation as the initial step, where p-TSA is converted directly to 4-methylcatechol. researchgate.net This suggests that if 4-HMBS were the substrate, a similar initial desulfonation could potentially yield 4-methylcatechol, although this specific transformation has not been documented.

Table 2: Key Enzymes in the Proposed Degradation Pathway of this compound based on C. testosteroni T-2

| Reaction Step | Substrate | Product | Enzyme Class | Cofactors |

| Initial Hydroxylation (of p-TSA) | p-Toluenesulfonate | This compound | Monooxygenase | NAD(P)H, O2 |

| Alcohol Oxidation | This compound | p-Sulfobenzaldehyde | Dehydrogenase | NAD+ |

| Aldehyde Oxidation | p-Sulfobenzaldehyde | p-Sulfobenzoate | Dehydrogenase | NAD(P)+ |

| Desulfonation/Dioxygenation | p-Sulfobenzoate | Protocatechuic Acid + Sulfite | Dioxygenase | NAD(P)H, O2 |

Abiotic Transformation Mechanisms in Environmental Systems

Abiotic processes, including photolysis and chemical oxidation, can also contribute to the transformation of 4-HMBS in the environment, particularly in sunlit surface waters and contaminated soils undergoing chemical remediation.

Photolytic Degradation Processes

The photolytic degradation of organic compounds in aquatic environments is a significant transformation pathway. umn.edu Aromatic compounds like 4-HMBS, containing a conjugated ring structure, are potential candidates for photodegradation. researchgate.net This can occur through two primary mechanisms:

Direct Photolysis: The molecule itself absorbs sunlight energy (UV-A and UV-B radiation), leading to an excited state that can result in bond cleavage and transformation.

Indirect Photolysis: Other substances in the water, known as photosensitizers, absorb light and produce highly reactive transient species. Dissolved organic matter (DOM) is a primary photosensitizer in natural waters, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of DOM (³DOM*). mdpi.com These ROS can then react with and degrade 4-HMBS.

Chemical Oxidation and Hydrolysis Pathways

Chemical oxidation, particularly through advanced oxidation processes (AOPs), can effectively degrade recalcitrant organic compounds. Research on the oxidative degradation of p-TSA using thermally activated hydrogen peroxide (H₂O₂) demonstrates that such processes can be effective. nih.gov This treatment leads to the formation of various aromatic and aliphatic intermediates, indicating the breakdown of the parent molecule into more biodegradable substances. nih.gov It is highly probable that 4-HMBS would be similarly susceptible to AOPs that generate powerful oxidizing agents like hydroxyl radicals.

Hydrolysis of the sulfonate group from an aromatic ring is generally not a significant environmental pathway under typical pH and temperature conditions due to the high stability of the carbon-sulfur bond. Therefore, abiotic hydrolysis is not expected to be a major transformation mechanism for 4-HMBS.

Environmental Fate and Transport Mechanisms (Excluding Risk Assessment)

The environmental mobility and distribution of this compound are dictated by its physicochemical properties. The presence of a highly polar sulfonate group (pKa < 0) and a polar hydroxymethyl group results in high water solubility.

Consequently, 4-HMBS is expected to be highly mobile in aqueous systems. In soil and sediment, its potential for sorption to organic matter and clay minerals is predicted to be low. The negatively charged sulfonate group will limit interactions with negatively charged soil surfaces, and its high affinity for water will favor partitioning into the aqueous phase rather than sorbing to hydrophobic organic carbon. This suggests that 4-HMBS has a high potential to leach from soils into groundwater and be transported with surface water flow. Its environmental persistence will, therefore, be largely determined by the rates of microbial and photolytic degradation.

Future Research Directions and Emerging Paradigms for 4 Hydroxymethyl Benzenesulfonate

Integration of Advanced Data Science and Machine Learning in Compound Design

The paradigm of materials discovery is being revolutionized by data science and machine learning (ML). rsc.orgschrodinger.com For 4-(Hydroxymethyl)benzenesulfonate, these computational approaches offer a pathway to rapidly screen and predict the properties of novel derivatives without the need for exhaustive experimental synthesis.

Future research will likely focus on developing ML models trained on datasets of known sulfonated aromatic compounds. These models can predict a range of properties, from solubility and reactivity to performance in specific applications like catalysis or ion transport. nih.govresearchgate.net By inputting molecular descriptors for hypothetical derivatives of this compound, researchers can generate predictions that guide synthetic efforts toward the most promising candidates. nih.gov This in silico approach accelerates the design-build-test-learn cycle, saving significant time and resources. nih.gov For instance, generative models like autoencoders or generative adversarial networks (GANs) could be employed to propose entirely new molecular structures based on the this compound scaffold, optimized for a desired function. rsc.org

Table 1: Conceptual Machine Learning Model for Property Prediction This interactive table illustrates how a machine learning model might predict key properties for designed derivatives of this compound.

| Derivative ID | Modifications | Predicted Solubility (g/L) | Predicted Catalytic Activity (Turnover Freq.) |

| HMBS-001 | (baseline) | 250 | 1.2 |

| HMBS-002 | Add -OH at C2 | 280 | 1.5 |

| HMBS-003 | Replace -OH with -NH2 | 230 | 1.1 |

| HMBS-004 | Add -Cl at C3 | 210 | 1.8 |

| HMBS-005 | Extend to Naphthalene | 180 | 2.5 |

Note: Data are hypothetical and for illustrative purposes only.

Development of Novel Precision Synthetic Methodologies

To realize the compounds designed by computational models, advances in synthetic chemistry are paramount. Future research will move beyond traditional batch synthesis towards more precise, efficient, and scalable methods for producing this compound and its functionalized analogues.

Flow chemistry, in particular, stands out as a promising direction. youtube.com This technique, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govbeilstein-journals.org An ultrafast flow-based approach has already been demonstrated for the synthesis of other functionalized sulfonyl compounds, achieving high yields in seconds. nih.gov Adapting such methods for this compound could enable the on-demand synthesis of a diverse library of derivatives with high purity and reproducibility. Furthermore, catalyst-driven methods, such as copper-catalyzed reactions, are being developed for the synthesis of functionalized aryl sulfonamides and could be adapted for creating new derivatives from sulfinate precursors. nih.gov

Table 2: Comparison of Synthetic Methodologies This table compares traditional batch synthesis with emerging flow chemistry approaches for producing functionalized benzenesulfonates.

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

| Control | Limited control over gradients | Precise control of temperature & time |

| Scalability | Difficult, often requires re-optimization | Easily scalable by running longer |

| Safety | Handling of unstable intermediates can be risky | Unstable intermediates can be generated and used in-situ |

| Efficiency | Slower reaction times, often requires workup | Rapid reaction times (seconds to minutes), potential for telescoped reactions |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Exploration in Tailored Functional Materials for Specific Advanced Applications

The unique bifunctional nature of this compound makes it an ideal building block for a new generation of functional materials. The hydroxyl group can act as a point for polymerization or grafting onto surfaces, while the sulfonate group imparts hydrophilicity, ion-exchange capabilities, and catalytic potential.

Future research will explore the incorporation of this compound into advanced polymers and composites. For example, polymers synthesized from 4-hydroxy-benzenesulfonic acid have been investigated for applications in water treatment and as dye fixatives. ontosight.aiontosight.ai By using this compound as a monomer or a surface functionalizing agent, materials with precisely controlled properties can be created. mdpi.comnih.gov One exciting frontier is in catalysis, where benzenesulfonic acid-functionalized polymers have been shown to enhance the performance of catalysts for reactions like CO2 electroreduction. mdpi.com The compound could be used to create ion-exchange membranes for fuel cells or flow batteries, where the sulfonate groups facilitate proton transport. researchgate.net

Frontier Spectroscopic and Analytical Techniques for In-Operando Studies

To understand how materials based on this compound function in real-time, researchers are turning to advanced analytical techniques. In-operando spectroscopy, which studies materials under actual operating conditions, is crucial for connecting structure to function. youtube.comchimia.ch

Future studies will increasingly employ a suite of complementary techniques. For instance, combined operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can reveal dynamic changes in the catalyst's atomic structure and crystalline phase during a reaction. dtu.dk Raman and Fourier Transform Infrared (FTIR) spectroscopy can provide information about vibrational modes, identifying key intermediates and tracking the state of functional groups on the molecule as it interacts with its environment. mdpi.com For separation and quantification, powerful hyphenated techniques like Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offer exceptional sensitivity and selectivity for analyzing benzenesulfonates and their derivatives, even at trace levels. waters.commdpi.comshimadzu.com These methods allow for the precise monitoring of reaction kinetics and degradation pathways.

Table 3: Advanced Analytical Techniques for Characterization This table outlines key analytical techniques and the information they can provide for studying this compound-based systems.

| Technique | Information Provided | Application Example |

| UPLC-MS/MS | Quantification, impurity profiling, degradation products. waters.comwaters.com | Monitoring the purity of a synthesized batch of a derivative. |

| In-operando FTIR/Raman | Vibrational modes of functional groups, surface adsorption. youtube.comdtu.dk | Observing the interaction of the sulfonate group with reactants during catalysis. |

| In-operando XAS/XRD | Electronic state, local atomic coordination, crystal structure. dtu.dkmdpi.com | Tracking the oxidation state of a metal center in a catalyst supported by the compound. |

| Molecular Dynamics (MD) | Atomistic-level movement, interfacial behavior, solvation. nih.govnih.gov | Simulating how a polymer containing the compound interacts with water molecules. |

Deepening the Understanding of Structure-Function Relationships at the Molecular Level

The ultimate goal of this future-focused research is to develop a fundamental understanding of how the molecular structure of this compound and its derivatives dictates their macroscopic function. This requires a synergistic approach that combines precision synthesis, advanced characterization, and computational modeling.

Molecular dynamics (MD) simulations can provide atomistic insights into how these molecules behave at interfaces, how they solvate in different media, and how they interact with other species. nih.govnih.govaip.org By simulating systematically modified structures, researchers can build a bottom-up understanding of the roles played by the hydroxymethyl and sulfonate groups. For example, simulations can clarify how the orientation of the sulfonate group affects ion transport across a membrane or how the reactivity of the hydroxymethyl group is influenced by neighboring substituents on the benzene (B151609) ring. nih.gov This computational work, when validated by experimental data from the advanced spectroscopic techniques described previously, will enable the rational design of molecules with tailored properties, moving beyond trial-and-error discovery toward true molecular engineering. acs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-(Hydroxymethyl)benzenesulfonate?

- Methodological Answer : Characterization involves ¹H/¹³C NMR spectroscopy to resolve the hydroxymethyl (-CH2OH) and sulfonate (-SO3⁻) functional groups. For example, ¹H NMR peaks near δ 4.5–4.7 ppm (hydroxymethyl protons) and δ 7.5–8.0 ppm (aromatic protons) are diagnostic. Elemental analysis (C, H, S) validates stoichiometry, while HPLC with a sodium 1-octanesulfonate/methanol mobile phase (65:35, pH 4.6) ensures purity . Mass spectrometry (ESI-MS) further confirms molecular weight.

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- pH gradients (4–9) using buffered solutions (e.g., acetate or phosphate).

- Temperature extremes (4°C to 50°C) over 24–72 hours.

Monitor degradation via HPLC retention time shifts or NMR signal disappearance. For example, the hydroxymethyl group is prone to oxidation, so anaerobic conditions may improve stability .

Advanced Research Questions

Q. What computational strategies are employed to model the reactivity of this compound in enzymatic systems?

- Methodological Answer : Use density functional theory (DFT) with the B3LYP-D3BJ functional and def2-TZVPP basis set (implemented in ORCA 4.2.1) to optimize geometries and calculate redox potentials. Electrostatic potential maps derived from these calculations reveal nucleophilic/electrophilic sites, such as the sulfonate group’s interaction with Rieske oxygenases. Single-point energy calculations predict activation barriers for oxidation pathways .

Q. How does this compound dehydrogenase (EC 1.1.1.257) catalyze its oxidation, and what kinetic parameters are critical?

- Methodological Answer : This NAD⁺-dependent enzyme oxidizes the hydroxymethyl group to a carboxylate. Assay activity by tracking NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in Tris-HCl buffer (pH 7.5, 25°C). Determine Km and kcat using substrate concentrations from 0.1–10 mM. Competitive inhibition studies (e.g., with 4-methylbenzoate) identify active-site binding residues .

Q. What role does this compound play in electrochemical biosensor design?

- Methodological Answer : The compound serves as a redox mediator in biosensors due to its stable sulfonate group. Immobilize it on screen-printed carbon electrodes (SPCEs) via π-π stacking or covalent linkage (e.g., EDC/NHS chemistry). Cyclic voltammetry in PBS (pH 7.4) shows a reversible oxidation peak near +0.3 V (vs. Ag/AgCl). Coupling with dehydrogenases enables real-time detection of NADH in biological samples .

Data Contradictions and Resolution

Q. How can conflicting data on the enzymatic oxidation rate of this compound be resolved?

- Methodological Answer : Discrepancies in reported kcat values (e.g., 15 s⁻¹ vs. 8 s⁻¹) may arise from assay conditions. Standardize protocols by:

- Using identical buffer ionic strength (e.g., 100 mM Tris-HCl).

- Pre-incubating the enzyme with NAD⁺ to eliminate lag phases.

Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) independently .

Experimental Design Considerations

Q. What precautions are necessary when synthesizing derivatives of this compound?

- Methodological Answer :

- Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride during sulfonate esterification.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and confirm structures with 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.